(R)-NVS-ZP7-4 mechanism of action
(R)-NVS-ZP7-4 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of (R)-NVS-ZP7-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-NVS-ZP7-4 is a potent and selective small molecule inhibitor of the zinc transporter SLC39A7, more commonly known as ZIP7.[1][2][3][4] Initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway, its mechanism of action is now understood to be centered on the disruption of zinc homeostasis within the endoplasmic reticulum (ER).[1][5][6][7][8] By inhibiting ZIP7-mediated zinc transport from the ER to the cytoplasm, (R)-NVS-ZP7-4 induces ER stress, activates the unfolded protein response (UPR), and consequently interferes with the proper trafficking and signaling of critical cell surface receptors, including Notch1.[1][5][6][7][9] This cascade of events ultimately leads to apoptosis in sensitive cancer cell lines, particularly those with activating Notch1 mutations found in T-cell acute lymphoblastic leukemia (T-ALL).[1][6][7][8] This document provides a comprehensive overview of the molecular mechanism, key experimental evidence, and associated cellular pathways affected by (R)-NVS-ZP7-4.
Core Mechanism of Action: ZIP7 Inhibition
The primary molecular target of (R)-NVS-ZP7-4 is the Solute Carrier family 39 member 7 (SLC39A7 or ZIP7), a transmembrane protein responsible for transporting zinc ions from the endoplasmic reticulum into the cytoplasm.[1][6][7][8]
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Direct Interaction: Evidence for direct binding comes from photoaffinity labeling experiments where an analog of (R)-NVS-ZP7-4 was shown to directly label the ZIP7 protein in cells.[1][5][6]
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Functional Consequence: Inhibition of ZIP7 by (R)-NVS-ZP7-4 blocks the efflux of zinc from the ER.[9] This leads to an accumulation of zinc within the ER lumen and a corresponding decrease in cytoplasmic zinc levels.[2][5][9] This disruption of subcellular zinc homeostasis is the initiating event for all subsequent downstream effects.
Visualization of Core Mechanism
Caption: Core mechanism of (R)-NVS-ZP7-4 inhibiting ZIP7-mediated zinc transport.
Downstream Cellular Consequences
The inhibition of ZIP7 and subsequent ER zinc accumulation triggers two major interconnected cellular responses: ER stress and the disruption of protein trafficking, which in turn inhibits the Notch signaling pathway.
Induction of ER Stress and the Unfolded Protein Response (UPR)
The altered ionic environment within the ER caused by zinc accumulation leads to protein misfolding, inducing ER stress.[1][7] This activates all three canonical branches of the Unfolded Protein Response (UPR):
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IRE1 (Inositol-requiring enzyme 1): Leads to the splicing of XBP1 mRNA (sXBP-1), a key transcription factor for UPR genes.
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PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates eIF2α to attenuate global translation and selectively translate stress-response proteins like ATF4.
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ATF6 (Activating transcription factor 6): Translocates to the Golgi, is cleaved, and its cytosolic fragment acts as a transcription factor for ER chaperones like BiP.
Treatment with (R)-NVS-ZP7-4 has been shown to increase the levels of UPR markers such as sXBP-1, CHOP, BiP, and a mobility-shifted form of PERK.[9]
Inhibition of Notch Receptor Trafficking and Signaling
(R)-NVS-ZP7-4 was originally discovered as an inhibitor of the Notch pathway.[1][5][6][7][8] Its mechanism is distinct from gamma-secretase inhibitors. Instead of blocking the final proteolytic cleavage of the Notch receptor, (R)-NVS-ZP7-4 impairs the proper trafficking of the Notch1 receptor to the cell surface.[1][5][7][9] This prevents the receptor from interacting with its ligands on adjacent cells, thereby blocking signal transduction. This effect is believed to be a direct consequence of the induced ER stress and disrupted ER function, which are critical for the correct folding and maturation of transmembrane proteins like Notch1.
Induction of Apoptosis
In cancer cells, particularly T-ALL cell lines with activating NOTCH1 mutations, the sustained ER stress and inhibition of pro-survival Notch signaling culminate in apoptosis.[1][6][7][8] Treatment with (R)-NVS-ZP7-4 leads to a significant increase in cell death, as measured by Annexin V and Propidium Iodide staining.[1][7]
Signaling Pathway Diagram
Caption: Downstream signaling cascade initiated by (R)-NVS-ZP7-4.
Experimental Data and Protocols
The mechanism of (R)-NVS-ZP7-4 has been elucidated through a series of key experiments. The methodologies and quantitative findings are summarized below.
Target Identification and Validation
Objective: To identify the direct molecular target of (R)-NVS-ZP7-4.
Experimental Protocol: Generation of a Resistant Cell Line
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Cell Culture: The T-ALL cell line TALL-1 was cultured in the continuous presence of increasing concentrations of (R)-NVS-ZP7-4.
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Selection: A resistant clone, designated TLR1, was selected that could proliferate in high concentrations of the compound.[7][10]
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Genomic Sequencing: Whole-exome sequencing was performed on both the parental TALL-1 and the resistant TLR1 cell lines.
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Mutation Identification: A single nucleotide polymorphism (SNP) was identified in the SLC39A7 gene in the TLR1 line, resulting in a V430E (Valine to Glutamic acid) mutation in the ZIP7 protein.[1][5][6][7][8]
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Validation (CRISPR/Cas9): The identified V430E mutation was introduced into the parental TALL-1 cell line using CRISPR/Cas9 gene editing. These engineered cells were confirmed to be resistant to (R)-NVS-ZP7-4-induced apoptosis, validating ZIP7 as the direct target.[7][11]
Experimental Protocol: Photoaffinity Labeling
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Probe Synthesis: A chemical analog of (R)-NVS-ZP7-4 was synthesized containing a diazirine group, which is a photo-reactive cross-linker.
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Cell Treatment: Cells were incubated with the photoaffinity probe.
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UV Irradiation: Cells were exposed to UV light to induce covalent cross-linking of the probe to its direct binding partners.
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Analysis: Proteomic techniques were used to identify the proteins labeled by the probe, confirming a direct interaction with ZIP7.[1][5][6]
Quantitative Cellular Effects
| Experiment Type | Cell Line(s) | Treatment | Result | Reference |
| Apoptosis Assay | TALL-1 (parental) | 72h with (R)-NVS-ZP7-4 | Dose-dependent increase in apoptosis/cell death. | [1][7] |
| Apoptosis Assay | TLR1 (resistant) | 72h with (R)-NVS-ZP7-4 | Significantly reduced apoptosis compared to parental line. | [1][7][10] |
| Notch Signaling Assay | HPB-ALL | 48h with NVS-ZP7-1 | Dose-dependent decrease in Notch target genes (DTX1, Notch3). | [7] |
| Cell Surface Notch1 | HPB-ALL | 48h with 10 µM NVS-ZP7-1 | Reduced cell surface expression of Notch1. | [7] |
| ER Stress Reporter | HeLa Kyoto | 48h with (R)-NVS-ZP7-4 | Dose-dependent activation of ERSE-Luciferase reporter. | [7] |
| UPR Gene Expression | HeLa Kyoto | 48h with (R)-NVS-ZP7-4 | Increased mRNA levels of ERdj4, HSPA5, CHOP, etc. | [7] |
| ER Zinc Levels | U2OS | 20 µM (R)-NVS-ZP7-4 | Increase in endoplasmic reticulum zinc levels. | [2] |
| Cytosolic Zinc Levels | U2OS | 20 µM (R)-NVS-ZP7-4 | No change in cytosolic zinc levels. | [2] |
Experimental Workflow Visualization
Caption: Workflow for identifying and validating ZIP7 as the target of (R)-NVS-ZP7-4.
Conclusion
(R)-NVS-ZP7-4 is a first-in-class chemical probe that validates the zinc transporter ZIP7 as a druggable node.[1][6] Its mechanism of action is a multi-step process initiated by the direct inhibition of ZIP7, leading to ER zinc accumulation. This primary insult triggers profound ER stress and activates the UPR, which in turn disrupts the trafficking of key signaling proteins like the Notch1 receptor. The combined effect of blocking pro-survival signaling and inducing chronic ER stress results in apoptotic cell death, representing a novel therapeutic strategy for cancers dependent on the Notch pathway, such as T-ALL. Further investigation into the roles of ZIP7 and ER zinc homeostasis in other diseases is warranted.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NVS-ZP7-4 - Immunomart [immunomart.com]
- 5. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 9. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
